5-Bromo-4-methyl-1,2,3-thiadiazole

CAS No.:

Cat. No.: VC16686551

Molecular Formula: C3H3BrN2S

Molecular Weight: 179.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H3BrN2S |

|---|---|

| Molecular Weight | 179.04 g/mol |

| IUPAC Name | 5-bromo-4-methylthiadiazole |

| Standard InChI | InChI=1S/C3H3BrN2S/c1-2-3(4)7-6-5-2/h1H3 |

| Standard InChI Key | WXCWVFPCXWLFAP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(SN=N1)Br |

Introduction

Structural and Physicochemical Properties

Molecular Architecture and Nomenclature

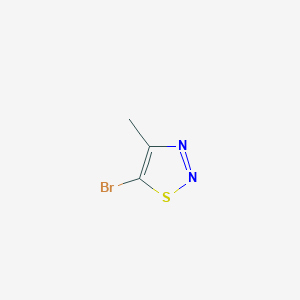

5-Bromo-4-methyl-1,2,3-thiadiazole (IUPAC name: 5-bromo-4-methylthiadiazole) features a thiadiazole core—a five-membered ring comprising two nitrogen atoms at positions 1 and 3, a sulfur atom at position 2, a bromine substituent at position 5, and a methyl group at position 4 (Figure 1). The mesoionic nature of the thiadiazole ring contributes to its stability and aromaticity, while the bromine atom enhances electrophilic reactivity, facilitating nucleophilic substitution reactions.

Table 1: Physicochemical Properties of 5-Bromo-4-methyl-1,2,3-thiadiazole

| Property | Value |

|---|---|

| Molecular Formula | C₃H₃BrN₂S |

| Molecular Weight | 179.04 g/mol |

| Density | Not reported |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Flash Point | Not reported |

| Solubility | Low in water; soluble in organic solvents |

The compound’s low solubility in aqueous media and affinity for organic solvents like dichloromethane and chloroform align with its hydrophobic substituents.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of 5-bromo-4-methyl-1,2,3-thiadiazole typically involves bromination of 4-methyl-1,2,3-thiadiazole. A common protocol employs bromine (Br₂) or N-bromosuccinimide (NBS) as brominating agents in solvents such as dichloromethane or chloroform under controlled temperatures (0–25°C). The reaction proceeds via electrophilic aromatic substitution, where bromine replaces a hydrogen atom at the 5-position. Catalysts like iron(III) bromide may enhance regioselectivity and yield.

Table 2: Representative Synthesis Conditions

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Br₂ | CH₂Cl₂ | 0–25 | 65–75 |

| NBS | CHCl₃ | 25 | 70–80 |

Industrial Production

Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow reactors are employed to maintain consistent reaction parameters (temperature, pressure, residence time), optimizing bromination efficiency. Automated purification systems, including fractional distillation and recrystallization, ensure high-purity outputs suitable for pharmaceutical applications.

Chemical Reactivity and Functionalization

Nucleophilic Substitution Reactions

The bromine atom at position 5 serves as a prime site for nucleophilic substitution. Amines, thiols, and alkoxides displace the bromine under mild conditions (e.g., K₂CO₃ in DMF at 60°C), yielding derivatives like 5-amino-4-methyl-1,2,3-thiadiazole. Such reactions expand the compound’s utility in constructing pharmacologically active molecules.

Oxidation and Reduction

Oxidation with hydrogen peroxide (H₂O₂) converts the thiadiazole ring into sulfoxides or sulfones, altering electronic properties and bioactivity. Conversely, reduction using sodium borohydride (NaBH₄) selectively targets the sulfur atom, generating dihydrothiadiazole derivatives.

Applications in Scientific Research

Medicinal Chemistry

5-Bromo-4-methyl-1,2,3-thiadiazole derivatives exhibit promising antimicrobial and anticancer activities. Preclinical studies highlight their role as kinase inhibitors, disrupting signal transduction pathways in cancer cells. For instance, analogs bearing pyridine substituents demonstrate nanomolar IC₅₀ values against breast cancer cell lines.

Materials Science

The compound’s electron-deficient aromatic ring facilitates its use in organic semiconductors and photovoltaic materials. Its incorporation into polymer backbones enhances charge transport properties, relevant for organic light-emitting diodes (OLEDs).

Table 3: Key Applications and Derivatives

| Application | Derivative | Function |

|---|---|---|

| Anticancer agents | 5-Pyridinyl-4-methylthiadiazole | Kinase inhibition |

| OLED materials | Thiadiazole-polymer conjugates | Electron transport layers |

Biological Activity and Mechanism

Enzyme Inhibition

The compound’s planar structure enables intercalation into enzyme active sites. For example, it competitively inhibits cyclin-dependent kinases (CDKs) by binding to the ATP-binding pocket, as demonstrated in molecular docking studies.

Antimicrobial Effects

Derivatives with hydrophilic substituents exhibit broad-spectrum antibacterial activity against Gram-positive pathogens (e.g., Staphylococcus aureus), likely through disruption of cell wall synthesis.

Comparison with Related Thiadiazole Derivatives

Table 4: Structural and Functional Comparison

| Compound | Substituents | Key Activity |

|---|---|---|

| 5-Bromo-4-methyl-1,2,3-thiadiazole | Br (C5), CH₃ (C4) | Kinase inhibition |

| 1,3,4-Thiadiazole | Variable at C2, C5 | Anticancer |

| 1,2,4-Thiadiazole | Variable at C3, C5 | Antimicrobial |

The bromine and methyl groups in 5-bromo-4-methyl-1,2,3-thiadiazole confer distinct electronic and steric effects, enhancing its reactivity compared to unsubstituted analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume